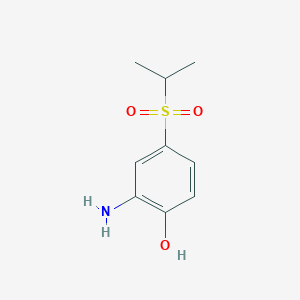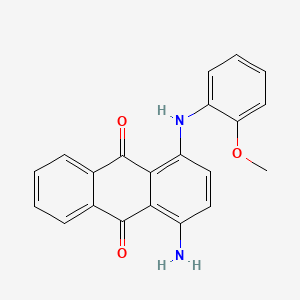
1-Amino-4-((2-methoxyphenyl)amino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((2-methoxyphenyl)amino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methoxyphenylamino group attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-((2-methoxyphenyl)amino)anthraquinone can be synthesized through various methods. One common approach involves the condensation of 1-aminoanthraquinone with 2-methoxyaniline under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous-flow methods to ensure high efficiency and yieldThis method allows for precise control over reaction conditions, resulting in a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((2-methoxyphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methoxyphenylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
1-Amino-4-((2-methoxyphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is widely used in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 1-Amino-4-((2-methoxyphenyl)amino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures. These mechanisms contribute to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
- 1-Amino-4-methylaminoanthraquinone
- 1-Amino-4-phenylaminoanthraquinone
Uniqueness
1-Amino-4-((2-methoxyphenyl)amino)anthraquinone stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. The presence of the methoxyphenylamino group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
54946-80-4 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-amino-4-(2-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-17-9-5-4-8-15(17)23-16-11-10-14(22)18-19(16)21(25)13-7-3-2-6-12(13)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
KCHSQBUPMQJKRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


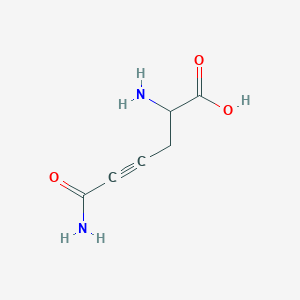
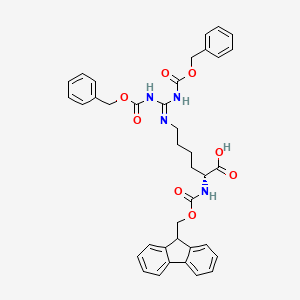

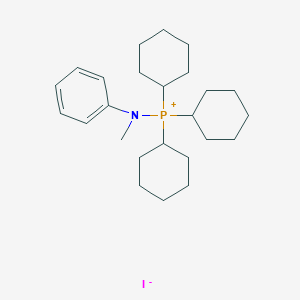

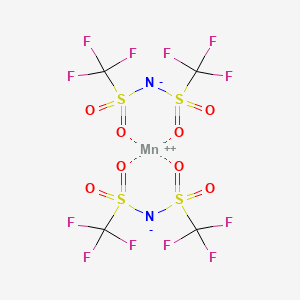
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

